![molecular formula C12H15N3O4 B14593978 [2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid CAS No. 61039-51-8](/img/structure/B14593978.png)
[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 4-aminophenylacetic acid with other reactants under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures in the presence of an oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce amino derivatives. Substitution reactions can lead to a variety of products, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives, which can be used in the development of new materials and catalysts .
Biology
In biology, this compound is studied for its potential role in biochemical pathways. It can act as a precursor for the synthesis of biologically active molecules, which may have applications in drug development and metabolic studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of [2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenylacetic acid: This compound shares a similar structure but lacks the additional amino and oxo groups present in [2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid.
2-Aminophenylacetic acid: Another similar compound, which also lacks the additional functional groups found in this compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
61039-51-8 |
|---|---|
Molekularformel |
C12H15N3O4 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-8-4-2-1-3-7(8)10(16)5-9(14)12(19)15-6-11(17)18/h1-4,9H,5-6,13-14H2,(H,15,19)(H,17,18) |
InChI-Schlüssel |
AUMZFKZZSNUKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)NCC(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


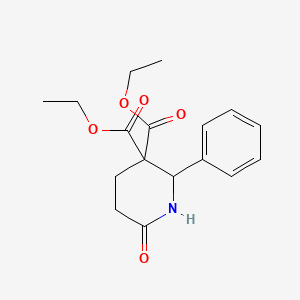
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
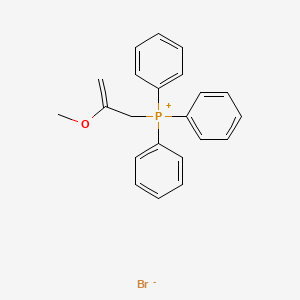

![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
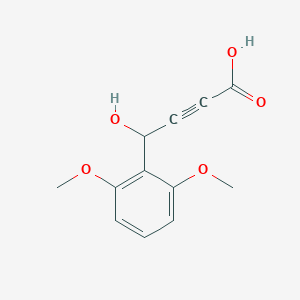
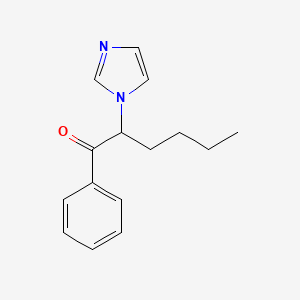
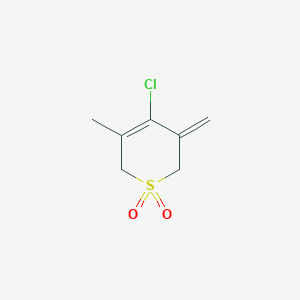
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
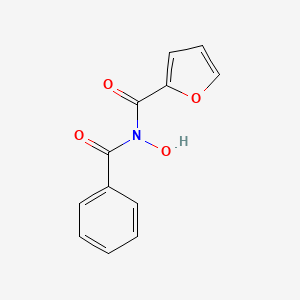
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)

![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
